molecular formula C17H17ClN2OS B13866953 4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol

4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol

Cat. No.: B13866953
M. Wt: 332.8 g/mol
InChI Key: XEUGLJIGDVKXQI-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol is a complex organic compound that features a pyrrolopyridine core structure with a chlorophenyl sulfanyl group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrrole precursors.

    Introduction of the chlorophenyl sulfanyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with the pyrrolopyridine intermediate.

    Attachment of the butanol side chain: This can be done through alkylation reactions using butanol derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the sulfanyl group or the pyrrolopyridine core.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced sulfanyl derivatives or modified pyrrolopyridine cores.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfanyl and butanol groups.

    4-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine: Lacks the butanol side chain.

    4-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol: Lacks the sulfanyl group.

Uniqueness

4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol is unique due to the presence of both the chlorophenyl sulfanyl group and the butanol side chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol

InChI

InChI=1S/C17H17ClN2OS/c18-12-6-8-13(9-7-12)22-16-14-4-3-10-19-17(14)20-15(16)5-1-2-11-21/h3-4,6-10,21H,1-2,5,11H2,(H,19,20)

InChI Key

XEUGLJIGDVKXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)CCCCO)N=C1

Origin of Product

United States

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